(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate
Overview
Description
(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate is a useful research compound. Its molecular formula is C26H40BF4P2Rh- and its molecular weight is 604.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound known as (1Z,5Z)-cycloocta-1,5-diene; (2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane; rhodium; tetrafluoroborate is a complex organometallic compound that has garnered attention for its potential biological activities and applications in catalysis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and is characterized by the presence of rhodium coordinated with cycloocta-1,5-diene and phosphine ligands. Its structure can be represented as follows:
Component | Description |
---|---|
Molecular Weight | 522.00 g/mol |
IUPAC Name | (1Z,5Z)-cycloocta-1,5-diene; rhodium; tetrafluoroborate |
Solubility | Insoluble in water; soluble in hydrocarbons |
Melting Point | 210.0°C |
The biological activity of this compound largely stems from the rhodium center's ability to facilitate various chemical reactions through coordination with substrates. The primary mechanisms include:
- Asymmetric Hydrogenation : The compound is utilized in asymmetric hydrogenation reactions to produce chiral compounds from prochiral substrates. This process is critical in synthesizing pharmaceuticals where chirality is essential for biological activity .
- Catalytic Activity : Rhodium complexes are known for their catalytic properties in various organic transformations, including hydrogenation and hydrosilylation reactions . This catalytic ability can influence biological pathways by altering the reactivity of biological molecules.
Medicinal Chemistry
Research has indicated that rhodium complexes can exhibit anti-cancer properties by inducing apoptosis in cancer cells. For instance, studies have shown that certain rhodium complexes can interact with DNA and inhibit cell proliferation in various cancer cell lines .
Case Studies
- Cancer Cell Line Studies : In vitro studies demonstrated that treatment with rhodium complexes led to significant reductions in cell viability in human breast cancer cell lines. The proposed mechanism involved the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .
- Enantioselective Reactions : The use of this compound in enantioselective hydrogenation has been documented to yield high enantiomeric excesses for various pharmaceutical intermediates. For example, a study reported that using (1Z,5Z)-cycloocta-1,5-diene-rhodium complexes resulted in over 90% enantiomeric excess when applied to the hydrogenation of specific ketones .
Safety and Handling
While the compound shows promising biological activity, it is essential to handle it with care due to potential toxicity associated with heavy metals like rhodium. Prolonged exposure may lead to cumulative effects on cellular function. Proper laboratory safety protocols should be followed when working with this compound.
Properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28P2.C8H12.BF4.Rh/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t13-,14-,15-,16-;;;/m1.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMNNKGIZSDCBZ-MYDVBLLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C.C1CC=CCCC=C1.[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C[C@H]1P([C@@H](CC1)C)C2=CC=CC=C2P3[C@@H](CC[C@H]3C)C.C1/C=C\CC/C=C\C1.[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40BF4P2Rh- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420657 | |
Record name | Rhodium(1+), [(1,2,5,6-eta)-1,5-cyclooctadiene][(2R,2′R,5R,5′R)-1,1′-(1,2-phenylene)bis[2,5-dimethylphospholane-κP]]-, tetrafluoroborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210057-23-1 | |
Record name | Rhodium(1+), [(1,2,5,6-eta)-1,5-cyclooctadiene][(2R,2′R,5R,5′R)-1,1′-(1,2-phenylene)bis[2,5-dimethylphospholane-κP]]-, tetrafluoroborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the addition of carbon dioxide (CO2) affect the catalytic activity of Rh-MeDuPHOS in the hydrogenation of MAC in [bmim][BF4] ionic liquid?
A: Research [] indicates that increasing the partial pressure of CO2 in the reaction system leads to a decrease in the conversion of MAC while simultaneously increasing the enantioselectivity of the reaction. This suggests that CO2 might be subtly interacting with either the catalytic species or the reactants, influencing the reaction pathway and favoring the formation of the desired enantiomer. The exact mechanism of this interaction requires further investigation.
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